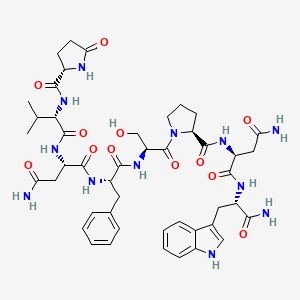

Cockroach Myoactive Peptide I

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

93208-51-6 |

|---|---|

分子式 |

C46H60N12O12 |

分子量 |

973.0 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C46H60N12O12/c1-23(2)38(57-40(64)28-14-15-37(62)51-28)45(69)55-32(20-36(48)61)43(67)53-30(17-24-9-4-3-5-10-24)41(65)56-33(22-59)46(70)58-16-8-13-34(58)44(68)54-31(19-35(47)60)42(66)52-29(39(49)63)18-25-21-50-27-12-7-6-11-26(25)27/h3-7,9-12,21,23,28-34,38,50,59H,8,13-20,22H2,1-2H3,(H2,47,60)(H2,48,61)(H2,49,63)(H,51,62)(H,52,66)(H,53,67)(H,54,68)(H,55,69)(H,56,65)(H,57,64)/t28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |

InChIキー |

KPWMFAZVGQWJCD-DWIHLTNRSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |

正規SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

配列 |

XVNFSPNW |

同義語 |

Glu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 glutamyl-valyl-asparaginyl-phenylalanyl-seryl-prolyl-asparaginyl-tryptophanamide GVAPSPAT amide hypertrehalosemic hormone I hypertrehalosemic peptide I neurohormone D neurohormone D, Periplaneta americana Pea-CAH-I |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Cockroach Myoactive Peptide I (Pea-CAH-I)

This guide provides a comprehensive overview of the seminal research leading to the discovery, isolation, and characterization of Cockroach Myoactive Peptide I. This neuropeptide, also known as Pea-CAH-I, M I, or periplanetin CC-1, was a significant discovery in the field of insect neuroendocrinology. The methodologies detailed below are synthesized from the foundational papers published in 1984, which first described its structure and function. This document is intended for researchers, scientists, and professionals in drug development interested in neuropeptide biochemistry and physiology.

Quantitative Data Summary

This compound is an octapeptide belonging to the Adipokinetic Hormone/Red Pigment-Concentrating Hormone (AKH/RPCH) family of neuropeptides. It was co-isolated with a structurally similar peptide, Cockroach Myoactive Peptide II.

| Property | This compound (Pea-CAH-I / M I / Periplanetin CC-1) | Cockroach Myoactive Peptide II (Pea-CAH-II / M II / Periplanetin CC-2) | Reference(s) |

| Alternative Names | M I, Periplanetin CC-1 | M II, Periplanetin CC-2 | [1][2] |

| Source Organism | Periplaneta americana (American cockroach) | Periplaneta americana (American cockroach) | [1][2] |

| Source Tissue | Corpora cardiaca | Corpora cardiaca | [1] |

| Amino Acid Sequence | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH₂ | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂ | [1][2] |

| Molecular Formula | C₄₆H₆₀N₁₂O₁₂ | C₄₇H₆₄N₁₂O₁₃ | [1] |

| Molecular Weight | 973.04 Da (Calculated) | 1001.1 Da (Calculated) | [1] |

| Biological Activity | Cardioacceleratory, Hyperglycemic, Adipokinetic | Cardioacceleratory, Hyperglycemic, Adipokinetic | [1] |

Experimental Protocols

The isolation of this compound required a multi-step purification process guided by a bioassay to track the fractions with biological activity.

The primary source for the peptide was the corpora cardiaca (CC), a pair of neuroendocrine glands located adjacent to the brain of the American cockroach, Periplaneta americana.

-

Dissection and Collection: Corpora cardiaca were dissected from adult cockroaches and collected in a chilled methanolic solution to prevent degradation. For the initial isolation, approximately 2,500 pairs of glands were used[1].

-

Homogenization and Extraction: The collected glands were homogenized in 80% methanol. The homogenate was centrifuged to pellet insoluble material.

-

Initial Purification: The resulting supernatant was decanted, dried under vacuum, and the residue was redissolved in 5% acetic acid. This acidic solution was then subjected to another centrifugation step to remove any precipitated proteins before further purification[1].

A multi-step HPLC protocol was essential for purifying the peptide to homogeneity.

-

Step 1: Gel-Permeation Chromatography:

-

Column: TSK G2000SW (7.5 mm x 60 cm).

-

Mobile Phase: 40% acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA).

-

Procedure: The crude extract was injected onto the column, and fractions were collected. The biological activity of each fraction was tested using the cardioacceleratory bioassay. Active fractions were pooled for the next purification step[1].

-

-

Step 2: First Reversed-Phase HPLC (RP-HPLC):

-

Column: C₁₈ reversed-phase column (e.g., µBondapak C18).

-

Mobile Phase: A linear gradient of acetonitrile in 0.1% TFA. For example, a gradient of 20% to 60% acetonitrile over 40 minutes[1].

-

Procedure: The pooled active fractions from the gel-permeation step were concentrated and injected. Fractions corresponding to absorbance peaks were collected and assayed for activity. Two major peaks of activity, corresponding to Peptides I and II, were typically observed and collected separately[1].

-

-

Step 3: Second Reversed-Phase HPLC (RP-HPLC):

-

Column: Cyano (CN) or Phenyl reversed-phase column.

-

Mobile Phase: A shallower gradient of acetonitrile in 0.1% TFA to achieve higher resolution.

-

Procedure: The separated active fractions from the C₁₈ column were individually re-chromatographed on a different stationary phase to remove co-eluting impurities, yielding the purified peptides[1].

-

A bioassay was critical for guiding the purification process by identifying the fractions containing the active compounds. A cardioacceleratory assay using the isolated heart of Periplaneta americana was employed.

-

Preparation: The cockroach heart was dissected and mounted in a perfusion chamber.

-

Procedure: The heart was bathed in a saline solution, and its spontaneous contraction rate was recorded. Aliquots of the HPLC fractions (after solvent removal) were added to the perfusion bath.

-

Measurement: A significant increase in the frequency of heart contractions indicated the presence of a cardioacceleratory peptide. The activity was quantified as the percentage increase in heart rate over the basal rate[1].

Once purified, the primary structure of the peptide was determined using a combination of techniques:

-

Amino Acid Analysis: The peptide was hydrolyzed in 6 N HCl, and the resulting amino acids were quantified to determine the amino acid composition. The presence of a pyroglutamic acid (pGlu) at the N-terminus was inferred from the failure of Edman degradation on the intact peptide and confirmed by enzymatic digestion[1].

-

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used to determine the molecular weight of the intact peptide and to sequence peptide fragments. High-resolution and linked-scan studies provided detailed structural information[2].

-

Enzymatic Digestion and Sequencing: The peptide was treated with enzymes like chymotrypsin (B1334515) to generate smaller fragments. These fragments were then purified by HPLC and sequenced using Edman degradation or further analyzed by FAB-MS to piece together the full sequence[1][2].

-

Confirmation by Synthesis: The proposed peptide structure was chemically synthesized, and its chromatographic retention time and biological activity were compared to the natural, purified peptide. An identical profile confirmed the assigned structure[1].

Visualizations

The following diagram illustrates the multi-step process for the isolation and characterization of this compound.

This compound is a member of the Adipokinetic Hormone (AKH) family. These peptides act on the fat body to mobilize energy reserves. The diagram below shows the generalized signaling pathway for AKH peptides in insects.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary structure and amino acid sequence of the chloroplastic β-carbonic anhydrase found in pea (Pisum sativum). While the designation "Pea-CAH-I" is not standard in the scientific literature, this document details the well-characterized chloroplastic carbonic anhydrase from pea, a subject of significant research. This guide includes key quantitative data, detailed experimental methodologies for its characterization, and a visual representation of the experimental workflow.

Primary Structure and Quantitative Data

The pea chloroplastic carbonic anhydrase is a β-class metalloenzyme that plays a crucial role in the reversible hydration of carbon dioxide. Its primary structure has been determined through cDNA sequencing. The protein undergoes post-translational processing, including the cleavage of a chloroplast transit peptide, to form the mature, active enzyme.

| Property | Value | Source |

| UniProt Accession Number | P17067 | UniProt |

| Full-Length Polypeptide (with transit peptide) | 328 amino acids | UniProt[1] |

| Molecular Weight (calculated from sequence) | 35,377 Da | UniProt[1] |

| Mature Protein (major isoform) | ~25 kDa | [2] |

| Mature Protein (minor isoform) | ~27 kDa | [2] |

| Class | β-carbonic anhydrase | [3] |

| Subcellular Location | Chloroplast | [1][4] |

Amino Acid Sequence

The full amino acid sequence of the pea chloroplastic carbonic anhydrase precursor, as archived in the UniProt database (accession P17067), is provided below. The initial portion of the sequence constitutes the chloroplast transit peptide, which is cleaved to produce the mature protein.

Experimental Protocols

The determination of the primary structure and sequence of pea chloroplastic carbonic anhydrase involved several key experimental procedures. The following sections detail the methodologies adapted from published research.

cDNA Library Screening and Isolation

The initial step in determining the amino acid sequence was the isolation of the corresponding complementary DNA (cDNA) from a cDNA library.

-

Library Source : A pea leaf cDNA library constructed in the λgt11 expression vector was utilized.[4]

-

Probe Generation : Polyclonal antibodies raised against the purified pea carbonic anhydrase monomer were used to screen the expression library.[4]

-

Screening Procedure :

-

The cDNA library was plated with E. coli Y1090 host cells.

-

Protein expression was induced by placing nitrocellulose filters saturated with isopropyl β-D-1-thiogalactopyranoside (IPTG) onto the plates.

-

The filters were then probed with the anti-pea CA antibody.

-

Positive plaques (those expressing the carbonic anhydrase protein) were identified using a secondary antibody conjugated to an enzyme for colorimetric detection (e.g., alkaline phosphatase).

-

-

Phage DNA Isolation : Positive plaques were isolated, and the phage DNA was purified for subsequent subcloning and sequencing.

DNA Sequencing

Once the cDNA clone was isolated, its nucleotide sequence was determined to deduce the amino acid sequence of the protein.

-

Subcloning : The isolated cDNA insert was subcloned from the λgt11 vector into a plasmid vector suitable for sequencing (e.g., pBluescript).

-

Sequencing Method : The dideoxy chain termination method (Sanger sequencing) was employed. This was often performed using a series of nested deletions to facilitate sequencing of the entire cDNA insert.

-

Sequence Analysis : The resulting nucleotide sequence was translated in all three reading frames to identify the open reading frame (ORF) that encoded a protein matching the known characteristics of pea carbonic anhydrase. The deduced amino acid sequence was then confirmed by comparing it with partial amino acid sequences obtained directly from the purified protein.[4]

Protein Purification for Antibody Production and Sequence Validation

Purification of the native protein from pea leaves was essential for generating specific antibodies and for obtaining partial protein sequences to validate the cDNA-deduced sequence.

-

Homogenization : Pea leaves were homogenized in a buffer solution to extract the cellular proteins.

-

Centrifugation : The homogenate was subjected to centrifugation to remove cell debris and isolate the soluble protein fraction.

-

Affinity Chromatography : A key step in the purification was affinity chromatography. A column was prepared with a sulfonamide-based ligand, which specifically binds to carbonic anhydrases.

-

The crude protein extract was passed through the affinity column.

-

Non-specifically bound proteins were washed away.

-

The bound carbonic anhydrase was then eluted using a competitive inhibitor or a change in pH.

-

-

SDS-PAGE Analysis : The purity of the eluted fractions was assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which typically showed the mature protein as a doublet around 25-27 kDa.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the key experimental stages, from the initial purification of the native protein to the final determination of its primary structure.

Caption: Workflow for determining the primary structure of pea carbonic anhydrase.

References

- 1. uniprot.org [uniprot.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. The active site architecture of Pisum sativum β-carbonic anhydrase is a mirror image of that of α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Characterization of a cDNA Coding for Pea Chloroplastic Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic pathways of myoactive peptides in cockroaches are crucial for regulating a wide array of physiological processes, from muscle contraction and feeding to development and reproduction. This technical guide provides an in-depth exploration of these pathways, targeting researchers, scientists, and drug development professionals. It synthesizes current knowledge on the major families of myoactive peptides in these insects, detailing their journey from gene transcription to biologically active signaling molecules.

Overview of Myoactive Peptide Biosynthesis

Myoactive peptides, like most neuropeptides, are synthesized through a multi-step process that begins with the transcription of a specific gene into messenger RNA (mRNA). This mRNA is then translated into a large, inactive precursor protein known as a prepropeptide. The prepropeptide undergoes a series of post-translational modifications within the secretory pathway to yield the final, active peptides.[1]

The general biosynthesis pathway involves:

-

Transcription and Translation: The gene encoding the peptide precursor is transcribed into mRNA in the nucleus, which is then translated into a prepropeptide on ribosomes of the endoplasmic reticulum.

-

Signal Peptide Cleavage: As the prepropeptide enters the endoplasmic reticulum, a signal peptide at its N-terminus is cleaved off by a signal peptidase, resulting in a propeptide.

-

Prohormone Processing: The propeptide is transported to the Golgi apparatus and packaged into dense-core vesicles. Within these vesicles, prohormone convertases (PCs), which are subtilisin-like endoproteases, cleave the propeptide at specific sites, typically pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg).[2][3] In insects, both PC1/3 and PC2 are involved in this process.[4][5]

-

Exopeptidase Trimming: A carboxypeptidase, such as carboxypeptidase E, removes the C-terminal basic residues exposed by the endoproteolytic cleavage.

-

Post-Translational Modifications: The cleaved peptides can undergo further modifications, the most common being C-terminal amidation. This process is catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM) and is often essential for the peptide's biological activity.[6] Other modifications can include pyroglutamate (B8496135) formation at the N-terminus and sulfation.

References

- 1. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence, characterization and pharmacological analyses of the adipokinetic hormone receptor in the stick insect, Carausius morosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mono- and dibasic proteolytic cleavage sites in insect neuroendocrine peptide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Portico [access.portico.org]

- 6. Proctolin: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuroanatomy of Cardioacceleration: Localization of Pea-CAH-I in the Cockroach Nervous System

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The American cockroach, Periplaneta americana, serves as a crucial model organism in neurobiology. Understanding the localization and function of neuropeptides within its nervous system is paramount for developing novel insecticides and for fundamental neuroscience research. This technical guide focuses on the localization of cardioaccelerating neuropeptides, with a specific focus on providing a representative understanding of the distribution of molecules like the Periplaneta americana Cardioaccelerating Hormone I (Pea-CAH-I). While direct immunolocalization data for Pea-CAH-I is not extensively detailed in recent literature, this guide synthesizes findings on other well-characterized cardioactive neuropeptides in P. americana, such as corazonin (B39904), proctolin (B33934), and leucokinin, to provide a comprehensive overview of their distribution and the methodologies used for their detection. This information serves as a robust proxy for understanding the likely distribution of Pea-CAH-I and other cardioaccelerating factors.

Data Presentation: Distribution of Cardioactive Neuropeptides

The following table summarizes the known distribution of various cardioactive neuropeptides within the central nervous system (CNS) of Periplaneta americana. This data is compiled from several immunohistochemical and bioassay studies and offers a detailed map of potential sites of Pea-CAH-I synthesis and release.

| Nervous System Region | Corazonin-like Immunoreactivity | Proctolin-like Immunoreactivity | Leucokinin-like Immunoreactivity |

| Brain (Supraoesophageal Ganglion) | |||

| Protocerebrum | Present in 10 lateral neurosecretory cells projecting to the corpora cardiaca[1] | Low concentrations detected[2] | Present in ~160 cell bodies; neurons innervate the central body and tritocerebrum[3] |

| Deutocerebrum | Present in neurons[1] | - | Not detected in cell bodies[3] |

| Tritocerebrum | Present in neurons[1] | - | Not detected in cell bodies[3] |

| Optic Lobes | Present in interneurons[1] | - | Present in cell bodies[3] |

| Suboesophageal Ganglion | Present in a single dorsal unpaired median (DUM) neuron[1] | Widespread presence in neurons[2] | - |

| Thoracic Ganglia | Present in bilateral neurons in each neuromere[1] | Widespread presence in neurons[2] | Processes of immunoreactive neurons present[3] |

| Abdominal Ganglia | Present in bilateral neurons in each neuromere[1] | Widespread presence in neurons; highest concentrations in the genital ganglia[2] | Immunoreactive neurons form efferent axons supplying lateral cardiac nerves and spiracles[3] |

| Corpora Cardiaca | Terminals of protocerebrum neurosecretory cells[1] | - | Axons from median and lateral neurosecretory cells terminate here[3] |

| Ventral Nerve Cord | Processes of immunoreactive neurons present[1] | Widespread presence in neurons[2] | Processes of immunoreactive neurons present[3] |

Experimental Protocols

The localization of neuropeptides in the cockroach nervous system relies on a combination of sophisticated techniques. The following are detailed methodologies for the key experiments cited in the literature.

Immunohistochemistry (IHC)

This is the primary method for visualizing the location of specific proteins within tissues.

-

Tissue Preparation:

-

Dissect the central nervous system (brain, suboesophageal ganglion, thoracic ganglia, abdominal ganglia, and corpora cardiaca) from adult Periplaneta americana in cold insect saline.

-

Fix the tissues in 4% paraformaldehyde in 0.1 M phosphate-buffered saline (PBS) for 4-6 hours at 4°C.

-

Wash the tissues thoroughly in PBS.

-

For whole-mount preparations, tissues can be permeabilized with 0.5% Triton X-100 in PBS. For sectioning, tissues are embedded in a suitable medium (e.g., paraffin (B1166041) or cryo-embedding medium) and sectioned at 10-20 µm.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the tissues in a blocking solution (e.g., 5% normal goat serum in PBS with 0.2% Triton X-100) for 1-2 hours.

-

Incubate the tissues with the primary antibody (e.g., rabbit anti-corazonin) diluted in the blocking solution overnight at 4°C.

-

Wash the tissues extensively in PBS with 0.2% Triton X-100.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in the blocking solution for 2-4 hours at room temperature in the dark.

-

Wash the tissues again in PBS.

-

Mount the tissues on microscope slides with an anti-fade mounting medium.

-

Visualize the staining using a fluorescence or confocal microscope.

-

High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA)

This combination of techniques is used to confirm the presence and quantify the amount of a specific neuropeptide in tissue extracts.

-

Tissue Extraction:

-

Dissect specific ganglia or regions of the nervous system.

-

Homogenize the tissues in an appropriate extraction buffer (e.g., acidified methanol).

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the neuropeptides.

-

Dry the supernatant (e.g., using a vacuum concentrator) and resuspend in the HPLC mobile phase.

-

-

HPLC Separation:

-

Inject the resuspended extract onto a reverse-phase HPLC column (e.g., a C18 column).

-

Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

-

Collect fractions at regular intervals.

-

-

ELISA Quantification:

-

Coat the wells of a microtiter plate with a capture antibody specific to the neuropeptide of interest.

-

Add the collected HPLC fractions to the wells and incubate.

-

Wash the wells to remove unbound material.

-

Add a detection antibody (which may be conjugated to an enzyme like horseradish peroxidase).

-

Wash the wells again.

-

Add a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.

-

Measure the signal intensity using a plate reader. The intensity is proportional to the amount of neuropeptide present in the fraction. By comparing the elution time of the immunoreactive peak to that of a synthetic standard, the identity of the neuropeptide can be confirmed.[1]

-

Visualizations

Diagrams of Methodologies and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a conceptual signaling pathway for cardioaccelerating neuropeptides.

Caption: Workflow for Immunohistochemical Localization of Neuropeptides.

Caption: Workflow for HPLC-ELISA based Neuropeptide Identification and Quantification.

References

- 1. Localization of corazonin in the nervous system of the cockroach Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropeptide proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH): immunological detection and neuronal localization in insect central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurons in the cockroach nervous system reacting with antisera to the neuropeptide leucokinin I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Cockroach Myoactive Peptide I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cockroach Myoactive Peptide I (MP I), also identified as Pea-CAH-I, is a neuropeptide belonging to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family. This technical guide provides a comprehensive overview of the physiological roles of MP I in cockroaches, with a focus on its myotropic, cardioacceleratory, and potential renal functions. Detailed experimental protocols for assessing these physiological effects are provided, along with a summary of available quantitative data. Furthermore, this guide elucidates the signal transduction pathway of the AKH/RPCH family of peptides in insects, offering insights into the molecular mechanisms underpinning the actions of this compound.

Introduction

Neuropeptides play a crucial role in regulating a vast array of physiological processes in insects, from metabolism and growth to muscle function and behavior. The adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family is a significant group of insect neuropeptides primarily known for their role in energy mobilization. This compound (MP I), an octapeptide first isolated from the corpora cardiaca of cockroaches such as Leucophaea maderae and Periplaneta americana, is a prominent member of this family.[1] While initially characterized by its myotropic (muscle-stimulating) activity, its classification within the AKH/RPCH family suggests broader physiological functions, including the regulation of heart rate and metabolism. This guide aims to provide an in-depth technical resource on the physiological significance of this compound.

Physiological Roles of this compound

The physiological functions of this compound are multifaceted, reflecting its dual role as a myotropic agent and a metabolic hormone. Its actions are mediated through a specific G-protein coupled receptor (GPCR), leading to the activation of intracellular signaling cascades.

Myotropic Activity

The most well-documented function of this compound is its stimulatory effect on visceral muscle, particularly the hindgut. It has been demonstrated to increase the frequency and amplitude of hindgut contractions. This myotropic activity suggests a role for MP I in regulating gut motility and the passage of food through the digestive tract. While precise dose-response curves are not extensively published, threshold concentrations for eliciting a response in the isolated cockroach hindgut have been reported to be in the range of 0.009 to 0.083 head equivalents/ml.[2]

Cardioacceleratory Effects

As a member of the cardioacceleratory hormone (CAH) family, MP I is implicated in the regulation of heart rate. Peptides in this family are known to increase the frequency of heart contractions in various insect species. However, direct quantitative data on the dose-dependent effects of MP I on cockroach heart rate is limited. Some studies have indicated that while certain neuropeptides are potent cardio-stimulators, their in vivo effects can be complex and may not always align with in vitro findings.[3]

Metabolic Regulation

The primary and most conserved function of the AKH family of peptides is the mobilization of energy reserves from the fat body. Upon binding to its receptor on fat body cells, MP I is predicted to initiate a signaling cascade that leads to the breakdown of glycogen (B147801) (glycogenolysis) and triglycerides, releasing trehalose (B1683222) and diglycerides into the hemolymph. These mobilized energy substrates are then available to fuel energy-demanding activities such as flight and locomotion.

Putative Role in Malpighian Tubule Function

While direct evidence for the effect of this compound on Malpighian tubule secretion is scarce, other insect neuropeptides are known to have diuretic or antidiuretic effects. Given the role of the Malpighian tubules in osmoregulation and excretion, and the systemic nature of hormonal signaling, it is plausible that MP I may modulate ion and water transport in these organs. Further research is required to elucidate this potential function.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and related peptides from the AKH/RPCH family.

| Peptide | Preparation | Bioassay | Parameter | Value | Reference |

| Myotropic Peptides (including MP I) | Head extracts of Leucophaea maderae | Isolated cockroach hindgut | Threshold Concentration | 0.009 - 0.083 head equivalents/ml | [2] |

| Pea-AKH-1 | Synthetic | CHO cells expressing Periplaneta americana AKH receptor | Receptor Activation | EC50: 5 x 10-9 M | [1] |

| Pea-AKH-2 | Synthetic | CHO cells expressing Periplaneta americana AKH receptor | Receptor Activation | EC50: 2 x 10-9 M | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the physiological roles of this compound.

Cockroach Hindgut Contraction Assay

This in vitro assay is used to measure the myotropic activity of peptides on the visceral muscle of the cockroach hindgut.

Materials:

-

Adult cockroaches (Periplaneta americana or other suitable species)

-

Dissecting dish with wax

-

Dissecting pins

-

Fine dissecting scissors and forceps

-

Insect saline solution (e.g., Hoyle's saline)

-

Organ bath with aeration

-

Isotonic force transducer

-

Data acquisition system

-

This compound (synthetic)

-

Micropipettes

Procedure:

-

Anesthetize a cockroach by cooling it on ice.

-

Decapitate the cockroach and dissect out the entire digestive tract in a dissecting dish filled with insect saline.

-

Isolate the hindgut, removing any adhering fat body and Malpighian tubules.

-

Tie one end of the hindgut to a fixed hook in the organ bath and the other end to an isotonic force transducer.

-

Submerge the preparation in the organ bath containing aerated insect saline at room temperature.

-

Allow the hindgut to equilibrate for at least 30 minutes, during which spontaneous contractions should be observed.

-

Record a baseline of spontaneous activity for 5-10 minutes.

-

Add known concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.

-

Record the changes in contraction frequency and amplitude for each concentration.

-

Wash the preparation with fresh saline between applications if using a non-cumulative dose-response protocol.

-

Analyze the data to determine the dose-response relationship.

Insect Heart Rate Measurement (Opto-cardiography)

This non-invasive method allows for the measurement of heart rate in intact or semi-intact cockroach preparations.

Materials:

-

Adult cockroaches

-

Modeling clay or wax to restrain the animal

-

Dissecting microscope or magnifying lens

-

Fiber optic light source

-

Photodetector or opto-cardiography sensor

-

Amplifier and data acquisition system

-

Microsyringe for peptide injection

Procedure:

-

Immobilize a cockroach ventral side down on a platform using modeling clay or wax, leaving the dorsal abdomen exposed.

-

Position the fiber optic light source to illuminate the dorsal midline of the abdomen where the dorsal vessel (heart) is located.

-

Position the photodetector above the heart to detect changes in light transmission or reflection due to the heart's contractions.

-

Record a stable baseline heart rate for several minutes.

-

Inject a known concentration of this compound into the hemocoel of the cockroach using a microsyringe.

-

Continuously record the heart rate for an extended period to observe any changes in frequency.

-

Analyze the data to quantify the cardioacceleratory effects of the peptide.

Malpighian Tubule Secretion Assay (Ramsay Assay)

This in vitro assay measures the rate of fluid secretion by isolated Malpighian tubules.

Materials:

-

Adult cockroaches

-

Dissecting dish with wax

-

Fine dissecting forceps

-

Insect saline solution

-

Liquid paraffin (B1166041) or mineral oil

-

Petri dish with a layer of Sylgard or wax for mounting tubules

-

Micropipettes

-

Calibrated ocular micrometer or imaging software

-

This compound (synthetic)

Procedure:

-

Dissect Malpighian tubules from a cockroach in a dish of insect saline.

-

Transfer a single, intact tubule to a small droplet of saline on the surface of the Sylgard-lined petri dish.

-

Cover the preparation with liquid paraffin to prevent evaporation.

-

Using fine forceps, pull the open end of the tubule out of the saline droplet into the paraffin, while the blind end remains in the saline.

-

A droplet of secreted fluid will begin to form at the open end of the tubule.

-

Measure the diameter of the secreted droplet at regular time intervals using an ocular micrometer or imaging software.

-

Calculate the volume of the droplet (assuming it is spherical) to determine the secretion rate.

-

To test the effect of MP I, add the peptide to the saline bathing the tubule and measure the change in secretion rate.

Signaling Pathway

This compound, as a member of the AKH family, is known to act via a G-protein coupled receptor (GPCR). The AKH receptor in Periplaneta americana has been cloned and characterized. The binding of MP I to its receptor initiates a signal transduction cascade that ultimately leads to the physiological responses described above.

The signaling pathway is believed to involve the following key steps:

-

Receptor Binding: MP I binds to its specific GPCR on the cell membrane of target tissues (e.g., fat body cells, muscle cells).

-

G-Protein Activation: Receptor activation leads to the dissociation of a heterotrimeric G-protein into its α and βγ subunits. The Periplaneta AKH receptor is known to couple to both Gs and Gq proteins.[4]

-

Second Messenger Production:

-

Gs pathway: The activated Gsα subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

Gq pathway: The activated Gqα subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores.

-

-

Downstream Effects: The increase in second messengers (cAMP and Ca2+) activates downstream protein kinases, such as Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinases. These kinases then phosphorylate target proteins, such as glycogen phosphorylase and triglyceride lipase (B570770) in the fat body, leading to the mobilization of energy reserves. In muscle cells, these signaling events are thought to modulate the machinery responsible for muscle contraction.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Workflow for Hindgut Contraction Assay

Caption: Workflow for the cockroach hindgut contraction assay.

Conclusion

This compound is a pleiotropic neuropeptide with significant roles in regulating muscle activity and energy metabolism in cockroaches. Its function as a myotropic agent on the hindgut is well-established, and its classification within the AKH/RPCH family strongly supports its role as a key player in metabolic homeostasis. While its effects on the cardiovascular and renal systems are less characterized, the experimental frameworks exist to further investigate these potential functions. For researchers in insecticide development, the AKH signaling pathway represents a promising target for disrupting insect physiology. Further quantitative studies on the dose-dependent effects of this compound on various physiological systems will be crucial for a more complete understanding of its role and for exploiting its pathway for pest management strategies.

References

- 1. Cloning and characterization of the adipokinetic hormone receptor from the cockroach Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cockroach diuretic hormones: characterization of a calcitonin-like peptide in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential receptor activation by cockroach adipokinetic hormones produces differential effects on ion currents, neuronal activity, and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Mechanism of Action of Pea-CAH-I on Visceral Muscle

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "Pea-CAH-I." The following guide is a comprehensive overview of the established and hypothesized mechanisms by which carbonic anhydrase inhibitors (CAIs) in general may act on visceral muscle. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this area. Should "Pea-CAH-I" be a novel or proprietary compound, its specific actions would require dedicated experimental investigation.

Introduction to Carbonic Anhydrase and its Inhibition in Visceral Muscle

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance. In visceral smooth muscle, the activity of carbonic anhydrase is crucial for maintaining intracellular and extracellular pH homeostasis, which in turn influences a multitude of cellular functions, including muscle contraction and relaxation.

Carbonic anhydrase inhibitors (CAIs) are a class of drugs that block the activity of these enzymes.[2][3] By doing so, they can alter the pH balance in tissues where CAs are active. While the primary clinical applications of CAIs have been in conditions like glaucoma, epilepsy, and altitude sickness, their potential effects on muscle function are an area of growing interest.[2][3]

General Mechanism of Action of Carbonic Anhydrase Inhibitors on Visceral Muscle

The primary mechanism of action of any carbonic anhydrase inhibitor is the direct blockade of the enzyme's active site. This inhibition slows down the interconversion of CO₂ and HCO₃⁻, leading to localized changes in the concentrations of these molecules and, consequently, alterations in pH.

The downstream effects on visceral smooth muscle are hypothesized to be mediated through several interconnected pathways:

-

Alteration of Intracellular pH (pHi): Inhibition of cytosolic CA isoforms would lead to a slower response to acid or base loads, potentially causing sustained shifts in pHi. Changes in pHi are known to modulate the activity of various ion channels and enzymes involved in muscle contraction.

-

Modulation of Ion Channel Activity:

-

Calcium Channels: Intracellular pH can influence the gating and conductance of L-type voltage-gated calcium channels, which are a primary route for calcium influx to trigger smooth muscle contraction.

-

Potassium Channels: The activity of several types of potassium channels, which are crucial for setting the resting membrane potential of smooth muscle cells, is pH-sensitive. Inhibition of these channels can lead to depolarization and increased excitability, while their activation can cause hyperpolarization and relaxation.

-

-

Impact on Calcium Sensitivity: The affinity of the contractile proteins (actin and myosin) for calcium can be altered by pH changes, a phenomenon known as calcium sensitization. An acidic shift in pHi can sometimes decrease the calcium sensitivity of the myofilaments, leading to relaxation for a given intracellular calcium concentration.

The following diagram illustrates the potential logical flow of how a CAI could influence visceral muscle function.

Caption: Logical workflow of a carbonic anhydrase inhibitor's effect on visceral muscle.

Signaling Pathways in Visceral Muscle and Potential CAI Intervention

Visceral smooth muscle contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This increase can occur through influx from the extracellular space via voltage-gated and receptor-operated calcium channels, and release from intracellular stores like the sarcoplasmic reticulum.

The canonical signaling pathway for agonist-induced contraction involves:

-

An agonist (e.g., acetylcholine) binds to a G-protein coupled receptor (GPCR).

-

Activation of Phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptors on the sarcoplasmic reticulum, causing Ca²⁺ release.

-

Elevated [Ca²⁺]i binds to calmodulin (CaM).

-

The Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).

-

MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction.

A carbonic anhydrase inhibitor could potentially interfere with this pathway at several points, primarily through its pH-modulating effects.

The diagram below illustrates the general visceral muscle contraction signaling pathway.

Caption: General signaling pathway for agonist-induced visceral smooth muscle contraction.

The next diagram proposes potential points of intervention for a carbonic anhydrase inhibitor.

Caption: Potential intervention points of a CAI in visceral muscle signaling.

Experimental Protocols

To investigate the mechanism of action of a compound like "Pea-CAH-I" on visceral muscle, a series of established experimental protocols would be employed.

Objective: To measure the effect of the test compound on the contraction and relaxation of isolated visceral smooth muscle strips.

Methodology:

-

Tissue Preparation: A segment of visceral smooth muscle (e.g., ileum, colon, bladder) is dissected from a laboratory animal (e.g., rat, guinea pig) and placed in cold, oxygenated Krebs-Henseleit solution.

-

Mounting: A small strip of the muscle is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washes.

-

Experimentation:

-

Contraction Studies: Cumulative concentration-response curves are generated for a contractile agonist (e.g., acetylcholine, KCl) in the absence and presence of increasing concentrations of the test compound.

-

Relaxation Studies: The muscle strip is pre-contracted with an agonist, and then cumulative concentrations of the test compound are added to assess its relaxant effect.

-

-

Data Analysis: The force of contraction is recorded, and parameters such as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) are calculated.

Objective: To determine if the test compound alters the intracellular pH (pHi) of isolated visceral smooth muscle cells.

Methodology:

-

Cell Isolation: Smooth muscle cells are enzymatically dissociated from visceral tissue.

-

Dye Loading: The isolated cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM.

-

Fluorescence Microscopy: The cells are placed on the stage of an inverted fluorescence microscope equipped with a perfusion system.

-

Measurement: The cells are excited at two different wavelengths, and the ratio of the emitted fluorescence intensities is used to calculate the intracellular pH.

-

Experimentation: A baseline pHi is established, and then the cells are perfused with a solution containing the test compound. Changes in pHi are recorded over time. Acid or base loading protocols (e.g., using NH₄Cl) can be used to assess the effect of the compound on pHi recovery rates.

Objective: To measure the effect of the test compound on intracellular calcium concentration ([Ca²⁺]i) in visceral smooth muscle cells.

Methodology:

-

Cell Preparation: Similar to pHi measurement, smooth muscle cells are isolated.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.

-

Calcium Imaging: The cells are imaged using a fluorescence microscopy system.

-

Experimentation: A baseline [Ca²⁺]i is recorded. The cells are then stimulated with an agonist in the absence or presence of the test compound. The resulting changes in fluorescence, which correspond to changes in [Ca²⁺]i, are recorded and quantified.

The following diagram outlines a typical experimental workflow for testing a novel compound on visceral muscle.

Caption: Experimental workflow for investigating the mechanism of a novel compound.

Quantitative Data Presentation

The following tables are templates for organizing and presenting quantitative data that would be generated from the experiments described above.

Table 1: Effect of Pea-CAH-I on Agonist-Induced Contraction of Visceral Smooth Muscle

| Treatment Group | Agonist | n | EC₅₀ (M) | Eₘₐₓ (% of control) |

| Control | Acetylcholine | 8 | [Value] | 100 |

| Pea-CAH-I (1 µM) | Acetylcholine | 8 | [Value] | [Value] |

| Pea-CAH-I (10 µM) | Acetylcholine | 8 | [Value] | [Value] |

| Pea-CAH-I (100 µM) | Acetylcholine | 8 | [Value] | [Value] |

Table 2: Effect of Pea-CAH-I on Intracellular pH (pHi) in Visceral Smooth Muscle Cells

| Treatment Group | n | Basal pHi | pHi after Acid Load | Rate of pHi Recovery (dpH/dt) |

| Control | 15 | [Value] | [Value] | [Value] |

| Pea-CAH-I (10 µM) | 15 | [Value] | [Value] | [Value] |

Table 3: Effect of Pea-CAH-I on Agonist-Induced [Ca²⁺]i Transients in Visceral Smooth Muscle Cells

| Treatment Group | n | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) after Agonist |

| Control | 20 | [Value] | [Value] |

| Pea-CAH-I (10 µM) | 20 | [Value] | [Value] |

Conclusion and Future Directions

While the specific actions of "Pea-CAH-I" on visceral muscle remain to be elucidated, the established roles of carbonic anhydrase in cellular physiology suggest a plausible mechanism of action through the modulation of intracellular and extracellular pH. This could lead to significant effects on ion channel activity, calcium signaling, and the calcium sensitivity of the contractile machinery in visceral smooth muscle.

Future research on any novel carbonic anhydrase inhibitor, including one potentially derived from Pisum sativum, should focus on:

-

Enzyme Kinetics: Characterizing the inhibitory profile of the compound on different carbonic anhydrase isoforms.

-

Electrophysiology: Using techniques like patch-clamping to directly measure the effects on specific ion channels in visceral smooth muscle cells.

-

In Vivo Studies: Investigating the effects of the compound on visceral organ function (e.g., gastrointestinal motility, bladder contractility) in animal models.

Such a systematic approach will be crucial in determining the precise mechanism of action and therapeutic potential of novel carbonic anhydrase inhibitors in the context of visceral muscle physiology and pathophysiology.

References

Cockroach Myoactive Peptide I: A Neuropeptide Hormone at the Heart of Insect Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cockroach Myoactive Peptide I (Pea-CAH-I), a prominent member of the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family of neuropeptides, plays a crucial role in the physiological regulation of the American cockroach, Periplaneta americana. This octapeptide is primarily synthesized and stored in the corpora cardiaca, a major neurosecretory structure in insects, from which it is released into the hemolymph to act as a neurohormone. Its pleiotropic effects, including the potent stimulation of muscle contraction (myotropic activity) and the increase of heart rate (cardioacceleratory activity), position it as a key modulator of energy metabolism and physiological readiness. This technical guide provides a comprehensive overview of this compound, detailing its physiological functions, the intricacies of its signaling pathway, and the experimental protocols for its study.

Physiological Functions and Quantitative Data

This compound exhibits a range of biological activities, primarily centered on energy mobilization and muscle activity. As a member of the AKH family, it contributes to the regulation of energy homeostasis by mobilizing carbohydrates from the fat body. Its myotropic and cardioacceleratory functions are integral to the insect's "fight or flight" response, preparing it for rapid movement.

The biological potency of this compound and its analogs has been quantified in various bioassays. The following tables summarize the key quantitative data available in the literature.

| Peptide | Bioassay | Species | Parameter | Value | Reference |

| Pea-CAH-I (Pea-AKH-1) | AKH Receptor Activation (in vitro) | Periplaneta americana | EC50 | 5 x 10⁻⁹ M | [1] |

| Pea-CAH-II (Pea-AKH-2) | AKH Receptor Activation (in vitro) | Periplaneta americana | EC50 | 2 x 10⁻⁹ M | [1] |

| Peram-AKH II | Hypertrehalosemic Response (in vivo) | Periplaneta americana | Significant Response | 0.1 pmol | [2] |

| Peram-AKH II | Hypertrehalosemic Response (in vivo) | Periplaneta americana | Maximal Effect | 1 pmol | [2] |

| Proctolin (B33934) | Hindgut Receptor Affinity (in vitro) | Periplaneta americana | Kdapp | 2 x 10⁻⁸ M | [3] |

| Allatostatins I & IV | Hindgut Contraction Inhibition (in vitro) | Diploptera punctata | Threshold Concentration | 10⁻⁸ - 10⁻⁷ M |

Signaling Pathway

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as those in the fat body and muscle tissues. The binding of Pea-CAH-I to its receptor initiates a conformational change that activates intracellular heterotrimeric G-proteins. Evidence suggests that the AKH receptor in cockroaches can couple to both Gαs and Gαq proteins, leading to the activation of two distinct second messenger pathways.

-

Gαs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins, leading to a cellular response.

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent proteins, culminating in a physiological response such as muscle contraction.

The dual activation of cAMP and Ca²⁺ pathways allows for a fine-tuned and robust cellular response to the hormonal signal.

Experimental Protocols

The study of this compound involves a multi-step process from tissue extraction to biological activity assessment. The following sections detail the key experimental protocols.

Neuropeptide Extraction and Purification

This protocol outlines the general procedure for extracting and purifying myoactive peptides from the corpora cardiaca of Periplaneta americana.

a. Tissue Dissection and Extraction:

-

Dissect the corpora cardiaca from adult cockroaches under a stereomicroscope in ice-cold physiological saline.

-

Pool the dissected glands in a microcentrifuge tube containing an extraction solvent, typically acidified methanol (B129727) (e.g., methanol/water/acetic acid in a 90:9:1 ratio).

-

Homogenize the tissue using a micro-pestle or sonicator on ice.

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the peptides.

b. Purification by High-Performance Liquid Chromatography (HPLC):

-

Dry the supernatant using a vacuum centrifuge.

-

Reconstitute the dried extract in a suitable solvent for HPLC, such as 0.1% trifluoroacetic acid (TFA) in water.

-

Inject the sample onto a reversed-phase C18 HPLC column.

-

Elute the peptides using a linear gradient of increasing acetonitrile (B52724) concentration in water, both containing 0.1% TFA. A typical gradient might be from 5% to 60% acetonitrile over 60 minutes.

-

Monitor the eluate at 220 nm to detect peptide bonds.

-

Collect fractions at regular intervals for subsequent analysis.

Neuropeptide Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for determining the primary structure of purified peptides.

a. Sample Preparation:

-

Lyophilize the HPLC fractions containing the peptide of interest.

-

Reconstitute the sample in a small volume of a suitable solvent, such as 50% acetonitrile with 0.1% formic acid.

b. Mass Spectrometric Analysis:

-

Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine the molecular weight of the peptide.

-

For sequence information, perform tandem mass spectrometry (MS/MS) using techniques such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) on an Orbitrap or Q-TOF mass spectrometer.

-

The resulting fragmentation pattern can be used for de novo sequencing or to confirm the identity of the peptide by comparing it to a database of known peptide sequences.

In Vitro Bioassays

a. Hindgut Myotropic Assay:

-

Dissect the hindgut from an adult cockroach and mount it in an organ bath containing physiological saline (e.g., containing NaCl, KCl, CaCl₂, NaHCO₃, buffered to pH 7.2).

-

Connect one end of the hindgut to a fixed hook and the other to an isometric force transducer to record muscle contractions.

-

Allow the preparation to equilibrate until spontaneous contractions are stable.

-

Add known concentrations of the purified or synthetic peptide to the organ bath and record the changes in contraction frequency and amplitude.

-

Construct a dose-response curve to determine the EC50 of the peptide.

b. Cardioacceleratory Assay:

-

Expose the dorsal heart of a cockroach by dissection.

-

Perfuse the heart with physiological saline.

-

Record the heart rate using an optical sensor or by direct observation under a microscope.

-

Apply different concentrations of the peptide to the preparation and measure the change in heart rate.

-

Calculate the dose-dependent increase in heart rate to assess the cardioacceleratory activity.

Conclusion

This compound is a multifaceted neuropeptide hormone that plays a vital role in the physiology of Periplaneta americana. Its functions in regulating muscle activity and energy metabolism make it and its receptor a compelling target for the development of novel and specific insect control agents. The experimental protocols and signaling pathway information detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of this important neuropeptide and its potential applications. A deeper understanding of the structure-activity relationships and the downstream effects of Pea-CAH-I will undoubtedly pave the way for innovative strategies in pest management and provide further insights into the fundamental principles of insect neuroendocrinology.

References

The Role of Carbonic Anhydrase in Insect Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic regulation in insects is a complex network of physiological and biochemical processes crucial for their survival, development, and adaptation. While research has extensively focused on hormonal control and major metabolic pathways, the role of enzymes like carbonic anhydrase (CAH) is emerging as a significant area of investigation. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is fundamental to a wide array of physiological processes in insects, including respiration, ion transport, pH homeostasis, and potentially broader metabolic regulation.[1][2][3] This technical guide provides an in-depth overview of the current understanding of carbonic anhydrase's role in insect metabolism, with a focus on its biochemical properties, physiological functions, and potential as a target for novel insecticide development. While the specific term "Pea-CAH-I" did not correspond to a documented carbonic anhydrase in the pea aphid (Acyrthosiphon pisum) in the reviewed literature, this guide consolidates information on insect carbonic anhydrases that is relevant to hemipteran pests like the pea aphid. It is important to distinguish carbonic anhydrases from peptide hormones; for instance, "Pea-CAH-II" has been identified as a neuropeptide in the cockroach (Periplaneta americana) involved in lipid mobilization, a function distinct from that of carbonic anhydrases.[4]

Biochemical Properties of Insect Carbonic Anhydrases

Insect carbonic anhydrases, like those in other organisms, are classified into several families. The beta-carbonic anhydrase (β-CA) class is of particular interest in invertebrates.[5] A well-characterized example is the mitochondrial β-CA from Drosophila melanogaster (DmBCA), which provides a valuable model for understanding the biochemical properties of these enzymes in insects.[5]

Table 1: Kinetic Parameters of Insect Carbonic Anhydrase (DmBCA) and Comparative Substrates

| Enzyme/Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| DmBCA (CO2) | - | 9.5 x 105 | 1.1 x 108 |

| Bovine CA (COS) | 1.86 | 41 | 2.2 x 104 |

| Bovine CA (CS2) | - | - | ~0.34 |

| Data for DmBCA from a study on Drosophila melanogaster[5]. Data for COS and CS2 hydrolysis by bovine carbonic anhydrase are included for comparative purposes[6]. |

Table 2: Inhibition Constants (KI) for Drosophila melanogaster β-Carbonic Anhydrase (DmBCA)

| Inhibitor | KI |

| Acetazolamide (B1664987) | 49 nM |

| Sulfamide | 0.15 mM |

| Halides (e.g., I-, Br-, Cl-) | 0.67 - 1.36 mM |

| Pseudohalides (e.g., SCN-, N3-) | 0.67 - 1.36 mM |

| Hydrogen sulfide (B99878) | 0.67 - 1.36 mM |

| Bisulfite | 0.67 - 1.36 mM |

| Sulfate | 0.67 - 1.36 mM |

| Bicarbonate | 26.9 - 43.7 mM |

| Nitrate | 26.9 - 43.7 mM |

| Nitrite | 26.9 - 43.7 mM |

| Phenylarsonic/boronic acids | 26.9 - 43.7 mM |

| Data from a study on Drosophila melanogaster[5]. |

Physiological Roles in Metabolic Regulation

The primary role of carbonic anhydrase in metabolic regulation is intrinsically linked to its function in maintaining pH homeostasis and facilitating the transport of CO2 and bicarbonate. These functions are critical for the optimal activity of metabolic enzymes and for processes such as gluconeogenesis, lipogenesis, and ureagenesis.[2][5]

-

pH Regulation and Metabolic Enzyme Function: The catalytic activity of CAH provides a rapid buffering system by interconverting CO2 and bicarbonate, which is essential for maintaining the pH of the hemolymph and intracellular compartments within the narrow range required for most enzymatic reactions.[1]

-

CO2 Transport and Respiration: In insects, efficient removal of CO2 produced during cellular respiration is vital. CAH facilitates the conversion of gaseous CO2 into soluble bicarbonate, which can be more easily transported in the hemolymph to the respiratory organs for expulsion.[1][2]

-

Ion Transport and Osmoregulation: The protons and bicarbonate ions produced by CAH are used by various ion transporters, contributing to osmoregulation and the maintenance of electrochemical gradients necessary for nutrient absorption and other physiological processes.

-

Biosynthetic Processes: Bicarbonate, the product of the CAH-catalyzed reaction, is a substrate for several carboxylating enzymes involved in key metabolic pathways, including gluconeogenesis and fatty acid synthesis.[2] By influencing the availability of bicarbonate, CAH can indirectly regulate these anabolic processes.

-

Stress Response: There is evidence suggesting that carbonic anhydrases are involved in insect stress responses. For instance, in the whitefly Bemisia tabaci, silencing the expression of a carbonic anhydrase gene (BtCar3) resulted in decreased tolerance to high temperatures.[3]

Signaling and Regulatory Pathways

The regulation of carbonic anhydrase activity and its integration into broader metabolic signaling pathways in insects is an area of active research. While specific signaling cascades directly targeting CAH in insects are not fully elucidated, we can infer potential regulatory mechanisms based on its physiological roles.

Carbonic Anhydrase as a Target for Drug Development

The essential functions of carbonic anhydrases in insects make them attractive targets for the development of novel insecticides.[3] Inhibition of CAH can disrupt critical physiological processes, leading to insect mortality.

-

Acetazolamide as a Proof-of-Concept Inhibitor: Studies using the specific CAH inhibitor acetazolamide have demonstrated the vital role of this enzyme. In larvae of the flour beetle Tribolium castaneum, treatment with acetazolamide significantly increased the toxicity of CO2, indicating that CAH is a key protective enzyme against high concentrations of this gas.[6] Conversely, acetazolamide reduced the toxicity of carbonyl sulfide (COS) by preventing its conversion to toxic hydrogen sulfide.[6]

Experimental Protocols

Protocol 1: Carbonic Anhydrase Activity Assay (Electrometric Method)

This protocol is adapted from the method of Wilbur and Anderson (1948) and is suitable for measuring CAH activity in insect tissue homogenates.[7] The assay measures the time required for a saturated CO2 solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C.

Materials:

-

0.02 M Tris-HCl buffer, pH 8.0

-

Ice-cold deionized water

-

CO2 gas source

-

20 ml beaker

-

Magnetic stirrer and stir bar

-

Calibrated pH meter with a fast-response electrode

-

Stopwatch

-

Ice bath

-

Insect tissue homogenate in an appropriate buffer

Procedure:

-

Preparation of CO2-Saturated Water: Bubble CO2 gas through 200 ml of ice-cold deionized water for at least 30 minutes prior to the assay. Keep the solution in an ice bath.[7]

-

Blank Determination (T0):

-

Add 6.0 ml of chilled 0.02 M Tris-HCl buffer to a 20 ml beaker placed in an ice bath on a magnetic stirrer.

-

Record the initial pH.

-

Withdraw 4.0 ml of the chilled CO2-saturated water into a syringe and add it to the buffer.

-

Simultaneously start a stopwatch and record the time required for the pH to drop from 8.3 to 6.3. This time is T0.[7]

-

-

Enzyme Activity Determination (T):

-

Add 6.0 ml of chilled 0.02 M Tris-HCl buffer to the beaker.

-

Add a known volume (e.g., 0.1 ml) of the insect tissue homogenate.

-

Quickly add 4.0 ml of the CO2-saturated water and record the time required for the pH to drop from 8.3 to 6.3. This time is T.[7]

-

-

Calculation of Activity:

-

One Wilbur-Anderson unit (WAU) is defined as (T0 - T) / T.

-

Calculate the specific activity by dividing the WAU by the amount of protein in the assay.

-

Protocol 2: RNA Interference (RNAi) for in vivo Functional Analysis

This is a generalized protocol for silencing a target carbonic anhydrase gene in an insect like the pea aphid to study its function in metabolic regulation.

Materials:

-

dsRNA synthesis kit

-

Primers specific to the target CAH gene

-

Microinjection system

-

Adult insects (e.g., pea aphids)

-

Artificial diet system

-

qRT-PCR reagents and equipment

Procedure:

-

dsRNA Synthesis: Synthesize dsRNA targeting the CAH gene of interest using a commercial kit and gene-specific primers.

-

Microinjection: Inject a known concentration of the dsRNA into the hemocoel of adult insects. Inject a control group with dsRNA targeting a non-specific gene (e.g., GFP).

-

Gene Expression Analysis: At various time points post-injection, extract RNA from a subset of insects and perform qRT-PCR to confirm the knockdown of the target CAH gene.

-

Metabolic Phenotyping:

-

Respirometry: Measure CO2 production and O2 consumption rates to assess changes in metabolic rate.

-

Hemolymph Analysis: Collect hemolymph and measure pH, and the concentrations of key metabolites like glucose, trehalose, and lipids.

-

Stress Assays: Expose the insects to metabolic stressors such as starvation, high temperatures, or high CO2 levels and monitor survival rates.[3]

-

-

Data Analysis: Compare the metabolic parameters and stress tolerance of the CAH-silenced insects to the control group to determine the in vivo function of the gene.

Conclusion and Future Directions

Carbonic anhydrase is a multifaceted enzyme that plays a crucial, albeit sometimes indirect, role in the metabolic regulation of insects. Its functions in maintaining pH homeostasis and facilitating CO2 transport are fundamental to the proper functioning of the entire metabolic machinery. The sensitivity of insect carbonic anhydrases to specific inhibitors highlights their potential as targets for the development of novel and selective insecticides. Future research should focus on identifying and characterizing the different isoforms of carbonic anhydrase in pest insects like the pea aphid, elucidating the specific signaling pathways that regulate their expression and activity, and exploring the development of isoform-specific inhibitors to minimize off-target effects. A deeper understanding of the role of carbonic anhydrase in insect metabolism will undoubtedly open new avenues for pest management strategies.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of the cockroach neuropeptide Pea-CAH-II as a second adipokinetic hormone in the firebug Pyrrhocoris apterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbonic anhydrase metabolism is a key factor in the toxicity of CO2 and COS but not CS2 toward the flour beetle Tribolium castaneum [Coleoptera: Tenebrionidae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

The Evolutionary Saga of Adipokinetic Hormones: A Deep Dive into Insect Metabolism's Master Regulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adipokinetic hormone (AKH) family of peptides stands as a cornerstone of insect physiology, orchestrating the mobilization of energy reserves to fuel demanding activities such as flight and locomotion. This technical guide provides a comprehensive exploration of the evolutionary history of AKH peptides, from their ancient origins to their remarkable diversification across the vast insect lineages. We delve into the intricate details of their structure, function, and the co-evolution with their cognate G protein-coupled receptors (GPCRs). This document summarizes key quantitative data, outlines detailed experimental protocols for their study, and presents visual representations of their signaling pathways and evolutionary relationships to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The unique and highly specific nature of the AKH signaling system in insects presents a promising avenue for the development of targeted and biorational pest control agents.

Introduction: The Adipokinetic Hormone Family

Adipokinetic hormones are neuropeptides primarily synthesized and released from the corpora cardiaca (CC), a neuroendocrine gland in insects.[1][2] Their principal role is to regulate energy metabolism by triggering the breakdown of stored lipids and carbohydrates in the fat body, thereby increasing the concentration of circulating energy substrates in the hemolymph.[3][4] Structurally, AKHs are short peptides, typically 8 to 10 amino acids in length, with a pyroglutamated N-terminus and an amidated C-terminus, modifications that confer resistance to exopeptidases.[1][5]

The AKH family is part of a larger superfamily of peptides that includes the vertebrate gonadotropin-leasing hormone (GnRH), corazonin (B39904) (Crz), and AKH/corazonin-related peptide (ACP).[6][7][8] This evolutionary link highlights a deep conservation of signaling systems across the animal kingdom. The functional analogy of AKH to vertebrate glucagon (B607659) in regulating energy homeostasis further underscores its fundamental importance in animal physiology.[9]

Evolutionary History and Diversification

Phylogenetic analyses suggest that the AKH signaling system has ancient roots, predating the divergence of protostomes and deuterostomes.[7][9] The evolutionary trajectory of the AKH/corazonin/ACP/GnRH superfamily is believed to involve a series of gene duplication events, leading to the diversification of these related but distinct signaling pathways.[10][11]

Within the insects, the AKH peptide family exhibits remarkable structural diversity, with numerous paralogs identified across different orders.[5][12] This diversification is thought to be a result of adaptive evolution, with different AKH variants potentially offering nuanced control over metabolism in response to specific physiological demands and ecological niches. The co-evolution of AKH peptides with their receptors is a key aspect of their evolutionary history, with changes in the ligand structure often mirrored by adaptations in the receptor's binding pocket to maintain signaling specificity.[10][13]

dot

Caption: Proposed evolutionary divergence of the AKH/Corazonin/ACP/GnRH superfamily.

Quantitative Data on AKH Peptides and Receptors

The study of AKH peptides has generated a substantial amount of quantitative data, including peptide sequences, receptor binding affinities, and physiological responses. This information is crucial for understanding the structure-activity relationships of these hormones and for the rational design of synthetic analogs or mimetics.

Adipokinetic Hormone Peptide Sequences in Different Insect Orders

The primary structure of AKH peptides varies across different insect orders, with some sequences being highly conserved while others are unique to specific lineages. The following table summarizes representative AKH peptide sequences from several major insect orders.

| Insect Order | Species | Peptide Name | Sequence |

| Orthoptera | Schistocerca gregaria | Schgr-AKH-I | pQLNFTPNWGT-NH2 |

| Locusta migratoria | Locmi-AKH-I | pQLNFTPNWGT-NH2 | |

| Blattodea | Periplaneta americana | Peram-CAH-I | pQVNFSPNW-NH2 |

| Blattella germanica | Blage-HrTH | pELTFTPNW-NH2 | |

| Lepidoptera | Manduca sexta | Manse-AKH | pQLTFTPNW-NH2 |

| Bombyx mori | Bommo-AKH | pQLTFTPNW-NH2 | |

| Diptera | Drosophila melanogaster | Drome-AKH | pQLTFSPDW-NH2 |

| Aedes aegypti | Aedae-AKH | pQLTFTPSW-NH2 | |

| Coleoptera | Tenebrio molitor | Tenmo-HrTH | pQLNFSPGW-NH2 |

| Tribolium castaneum | Trica-AKH | pQLNFSTDW-NH2 | |

| Hemiptera | Rhodnius prolixus | Rhopr-AKH | pQLNFTPNW-NH2 |

| Acyrthosiphon pisum | Acypi-AKH | pQVNFTPTWGQ-NH2 |

pQ represents pyroglutamic acid, and -NH2 represents C-terminal amidation.

AKH Receptor Binding Affinities (EC50 Values)

The biological activity of AKH peptides is mediated by their binding to specific G protein-coupled receptors (AKHRs) on the surface of fat body cells. The binding affinity, often expressed as the half-maximal effective concentration (EC50), provides a quantitative measure of the ligand-receptor interaction.

| Receptor Species | Ligand Peptide | EC50 (nM) |

| Drosophila melanogaster AKHR | Drome-AKH | 5.2 |

| Aedes aegypti AKHR | Aedae-AKH | 1.8 |

| Tribolium castaneum AKHR | Trica-AKH | 3.7 |

| Schistocerca gregaria AKHR | Schgr-AKH-I | 0.8 |

| Carausius morosus AKHR | Carmo-HrTH-II | 73.6[3] |

Data compiled from various studies and may vary depending on the specific assay conditions.[14][15]

Physiological Effects of Adipokinetic Hormones

The primary physiological effect of AKH is the mobilization of energy reserves. The magnitude of this response can be quantified by measuring the increase in hemolymph concentrations of lipids (diacylglycerol) and carbohydrates (trehalose) following AKH administration.

| Species | AKH Peptide | Dose | Lipid Mobilization (Fold Increase) | Carbohydrate Mobilization (Fold Increase) |

| Locusta migratoria | Locmi-AKH-I | 10 pmol | ~10-15 | ~2-3 |

| Manduca sexta | Manse-AKH | 10 pmol | ~5-8 | - |

| Drosophila melanogaster | Drome-AKH | 10 pmol | - | ~1.5-2 |

| Periplaneta americana | Peram-CAH-I | 10 pmol | ~3-5 | ~2-4 |

Values are approximate and can vary based on the developmental stage, nutritional status, and experimental conditions.[16]

AKH Signaling Pathway

Upon binding of AKH to its receptor on the fat body cell membrane, a conformational change in the receptor activates an associated G protein. This initiates a downstream signaling cascade that ultimately leads to the activation of key metabolic enzymes. The AKH signaling pathway can involve multiple second messengers, including cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), leading to the activation of protein kinase A (PKA) and the release of intracellular calcium.[9][17] These signaling events converge on the activation of triacylglycerol lipase (B570770) and glycogen (B147801) phosphorylase, the enzymes responsible for lipid and carbohydrate breakdown, respectively.[18]

Caption: A generalized workflow for peptide sequencing by tandem mass spectrometry.

AKH Receptor Functional Assay

Objective: To characterize the functional properties of an AKH receptor and its interaction with various ligands.

Methodology:

-

Receptor Cloning and Expression: The gene encoding the AKH receptor is cloned from insect tissue (e.g., fat body) and inserted into an expression vector. The vector is then transfected into a suitable heterologous cell line (e.g., HEK293 or CHO cells) that does not endogenously express the receptor. [19][20]2. Functional Readout: The transfected cells are loaded with a fluorescent calcium indicator (e.g., Fura-2) or co-transfected with a reporter gene construct (e.g., aequorin or luciferase) that responds to changes in intracellular signaling. [14][17]3. Ligand Stimulation: The cells are stimulated with varying concentrations of AKH peptides or synthetic analogs.

-

Signal Detection: The response of the cells (e.g., change in fluorescence or luminescence) is measured using a plate reader or a fluorescence microscope.

-

Data Analysis: Dose-response curves are generated to determine the EC50 values for each ligand, providing a quantitative measure of receptor activation.

Implications for Drug Development